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molecular formula C13H11ClN4O B8370508 4-(3-chloroanilino)-6-hydroxymethyl-7H-pyrrolo[2,3-d]pyrimidine

4-(3-chloroanilino)-6-hydroxymethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B8370508
M. Wt: 274.70 g/mol
InChI Key: UPDHEPFPHMXRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06180636B2

Procedure details

With ice-cooling, 1.9 g of manganese dioxide (85%) are added to a suspension of 715 mg (2.6 mmol) of 4-(3-chloroanilino)-6-hydroxymethyl-7H-pyrrolo[2,3-d]pyrimidine in 170 ml of methylene chloride and the mixture is stirred at RT for 20 h. 20 ml of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) are then added to the reaction mixture, and it is stirred for 1 h and then filtered through Hyflo. The filtration residue is again stirred (1 h) in 50 ml of methylene chloride/DMPU (1:1) and again filtered. The two filtrates are combined, evaporated and taken up in ethyl acetate/THF and water. The aqueous phases are extracted twice with ethyl acetate; the organic phases are washed 4 times with water and brine, dried (MgSO4) and evaporated down to a residual volume of ≈20 ml. Addition of diethyl ether and filtration yields 4-(3-chloroanilino)-6-formyl-7H-pyrrolo[2,3-d]pyrimidine; HPLC: tRet(Grad20)=10.1; TLC-Rf=0.24 (CH2Cl2/methanol [10:1]).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
715 mg
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
1.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[CH:14]=[C:13]([CH2:15][OH:16])[NH:12][C:8]=2[N:9]=[CH:10][N:11]=1.CN1CCCN(C)C1=O>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:17]=[CH:18][CH:19]=1)[NH:5][C:6]1[C:7]2[CH:14]=[C:13]([CH:15]=[O:16])[NH:12][C:8]=2[N:9]=[CH:10][N:11]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CN1C(N(CCC1)C)=O
Step Two
Name
Quantity
715 mg
Type
reactant
Smiles
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3)CO)C=CC1
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
1.9 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
With ice-cooling
STIRRING
Type
STIRRING
Details
is stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through Hyflo
STIRRING
Type
STIRRING
Details
The filtration residue is again stirred (1 h) in 50 ml of methylene chloride/DMPU (1:1)
Duration
1 h
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
evaporated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phases are extracted twice with ethyl acetate
WASH
Type
WASH
Details
the organic phases are washed 4 times with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated down to a residual volume of ≈20 ml
ADDITION
Type
ADDITION
Details
Addition of diethyl ether and filtration

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C=C(NC=2C3=C(N=CN2)NC(=C3)C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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